4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid
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Overview
Description
4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique isotopic labeling with nitrogen-15 and carbon-13. This labeling allows for detailed studies in areas such as metabolic pathways, reaction mechanisms, and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of cyclohexanone with labeled amines and carboxylic acids under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its use in research and development.
Chemical Reactions Analysis
Types of Reactions
4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.
Mechanism of Action
The mechanism by which 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid exerts its effects involves its incorporation into various molecular pathways. The isotopic labels allow for precise tracking of the compound through different reactions and interactions. Molecular targets may include enzymes, receptors, and other biomolecules, with pathways involving metabolic transformations and binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-cyclohexanecarboxylic acid
- trans-4-Methyl-1-cyclohexane carboxylic acid
- Cyclohexanecarboxylic acid
Uniqueness
What sets 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid apart from similar compounds is its isotopic labeling. This feature allows for detailed studies that are not possible with non-labeled compounds, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-XGOBPNGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[13CH2][15NH2])[13C](=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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